Cas no 1871-67-6 (trans-2-Octenoic Acid)

Technical Introduction: trans-2-Octenoic Acid trans-2-Octenoic Acid (CAS 1871-67-6) is an unsaturated fatty acid with an eight-carbon chain and a trans-configuration double bond at the α,β-position. This compound exhibits notable stability and reactivity due to its conjugated structure, making it valuable in organic synthesis and flavor/fragrance applications. Its distinct chemical properties enable its use as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. The trans-configuration enhances its thermal and oxidative stability compared to cis-isomers. With a characteristic fruity odor, it also serves as a flavoring agent in food industries. High purity grades ensure consistent performance in research and industrial processes.
trans-2-Octenoic Acid structure
trans-2-Octenoic Acid structure
Product Name:trans-2-Octenoic Acid
CAS No:1871-67-6
MF:C8H14O2
MW:142.195562839508
MDL:MFCD00002706
CID:83985
PubChem ID:87574023
Update Time:2025-06-23

trans-2-Octenoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Octenoic acid
    • Octenoicacidpract
    • 2-Octenoic acid,predominantly trans
    • pentadecafluorooctanoic acid
    • trans-2-Octenoic acid
    • heptenecarboxylic acid
    • octenoic acid
    • RARECHEM AL BK 0164
    • T2 OCTENOIC ACID
    • 2-Octenoic acid,(E)-
    • FEMA NUMBER 3957
    • oct-2-enoic acid
    • (E)-2-Octenoicacid
    • (E)-oct-2-enoic acid
    • trans-2-Octenoic Acid
    • MDL: MFCD00002706
    • Inchi: 1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6-
    • InChI Key: CWMPPVPFLSZGCY-SREVYHEPSA-N
    • SMILES: CCCCC/C=C\C(=O)O
    • BRN: 1721115

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: liquid
  • Density: 0.944 g/mL at 25 °C(lit.)
  • Melting Point: 5-6 °C (lit.)
  • Boiling Point: 143°C/15mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.4588(lit.)
  • PSA: 37.30000
  • LogP: 2.20750
  • Solubility: Insoluble in water
  • FEMA: 3957 | (E)-2-OCTENOIC ACID

trans-2-Octenoic Acid Security Information

trans-2-Octenoic Acid Pricemore >>

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trans-2-Octenoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1871-67-6)trans-2-Octenoic Acid
Order Number:A1202159
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:47
Price ($):173.0
Email:sales@amadischem.com

Additional information on trans-2-Octenoic Acid

Trans-2-Octenoic Acid (CAS No. 1871-67-6): An Overview of Its Properties, Applications, and Recent Research

Trans-2-octenoic acid (CAS No. 1871-67-6) is a naturally occurring unsaturated fatty acid that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, cosmetics, and food science. This article provides a comprehensive overview of trans-2-octenoic acid, including its chemical structure, physical properties, synthesis methods, biological activities, and the latest research findings.

Chemical Structure and Physical Properties

Trans-2-octenoic acid is an eight-carbon unsaturated fatty acid with a double bond at the second carbon position in the trans configuration. Its systematic name is (E)-2-octenoic acid, reflecting the trans configuration of the double bond. The molecular formula of trans-2-octenoic acid is C8H14O2, and its molecular weight is approximately 142.19 g/mol. This compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor.

The physical properties of trans-2-octenoic acid include a melting point of -33°C and a boiling point of 190°C at 760 mmHg. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate. The compound's low melting point and high solubility in organic solvents make it suitable for various industrial applications.

Synthesis Methods

Trans-2-octenoic acid can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the Wittig reaction, where an alkyl halide reacts with a phosphonium ylide to form an alkene intermediate, which is then oxidized to the desired carboxylic acid. Another method involves the hydroformylation of 1-heptene followed by oxidation to form the carboxylic acid.

In recent years, biotechnological methods have gained popularity due to their environmental friendliness and cost-effectiveness. For example, microbial fermentation using specific strains of bacteria or fungi can produce trans-2-octenoic acid. These microorganisms can metabolize simple substrates such as glucose or glycerol to generate the desired fatty acid.

Biological Activities and Applications

Trans-2-octenoic acid exhibits a range of biological activities that have been explored for various applications. One of its notable properties is its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that trans-2-octenoic acid can disrupt bacterial cell membranes, leading to cell death. This property makes it a potential candidate for developing new antimicrobial agents.

In addition to its antimicrobial activity, trans-2-octenoic acid has been investigated for its anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that trans-2-octenoic acid could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Cosmetic Applications

The unique properties of trans-2-octenoic acid, including its low irritancy and ability to penetrate the skin barrier, make it an attractive ingredient in cosmetic formulations. It has been used in moisturizers, anti-aging creams, and hair care products due to its emollient properties and ability to improve skin hydration. Recent studies have also shown that trans-2-octenoic acid can enhance the efficacy of other active ingredients in cosmetic formulations by improving their delivery to the skin.

Food Science Applications

In the food industry, trans-2-octenoic acid strong > has been explored for its potential as a flavor enhancer and preservative. Its ability to inhibit microbial growth makes it suitable for use in food preservation, particularly in products such as meat, dairy, and baked goods. Additionally, its characteristic odor can be used to enhance the flavor profile of certain foods.

Clinical Trials and Safety Profiles strong > p > < p >Several clinical trials have been conducted to evaluate the safety and efficacy of trans - 2 - octenoic acid strong > in various applications . In a study published in the Journal of Clinical Microbiology , researchers found that topical application of trans - 2 - octenoic acid strong > significantly reduced bacterial colonization on wounds without causing adverse side effects . Another study published in the Journal of Inflammation Research demonstrated that oral administration of trans - 2 - octenoic acid strong > reduced inflammation markers in patients with chronic inflammatory conditions . These findings support the potential therapeutic uses of trans - 2 - octenoic acid strong > in clinical settings . p > < p >< strong >Conclusion< / strong > p > < p >< strong >Trans - 2 - octenoic acid strong >( CAS No . 1871 - 67 - 6 ) is a versatile compound with a wide range of applications , from pharmaceuticals to cosmetics and food science . Its unique chemical structure , physical properties , biological activities , and safety profile make it an attractive candidate for further research and development . As new research continues to uncover additional benefits ,< strong > trans - 2 - octenoic acid strong > is poised to play an increasingly important role in various industries . p > article > < / response >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1871-67-6)trans-2-Octenoic Acid
A1202159
Purity:99%
Quantity:25g
Price ($):173.0
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